molecular formula C17H12ClN5O3S B14966810 2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile

2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile

Cat. No.: B14966810
M. Wt: 401.8 g/mol
InChI Key: ICCJPLBBBWUNOF-UHFFFAOYSA-N
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Description

2-{[2-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a nitrobenzonitrile moiety, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, often using thiourea or similar reagents.

    Attachment of the Nitrobenzonitrile Moiety: This step involves a nucleophilic substitution reaction where the nitrobenzonitrile group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group in the quinazolinone core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Some derivatives of this compound have been studied for their ability to inhibit specific enzymes, making them potential candidates for drug development.

Medicine

    Anticancer Activity: Certain derivatives have shown promise in inhibiting the growth of cancer cells in vitro.

Industry

    Material Science: The compound and its derivatives can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. For example, its enzyme inhibition activity is due to its ability to bind to the active site of the enzyme, blocking its function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Nitrobenzonitrile Derivatives: Compounds with similar nitrobenzonitrile moieties but different cores.

Uniqueness

The uniqueness of 2-{[2-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile lies in its combination of a biologically active quinazolinone core and a reactive nitrobenzonitrile moiety

Properties

Molecular Formula

C17H12ClN5O3S

Molecular Weight

401.8 g/mol

IUPAC Name

2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile

InChI

InChI=1S/C17H12ClN5O3S/c18-11-1-3-13-15(8-11)21-17(27)22(16(13)24)6-5-20-14-4-2-12(23(25)26)7-10(14)9-19/h1-4,7-8,20H,5-6H2,(H,21,27)

InChI Key

ICCJPLBBBWUNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S

Origin of Product

United States

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